Cas no 71617-21-5 (Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-)

Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl- structure
71617-21-5 structure
Product name:Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-
CAS No:71617-21-5
MF:C20H26N2
MW:294.43384
CID:569402
PubChem ID:44154040

Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-(cyclohexane-1,3-diyl)di-o-toluidine
    • 4-[3-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline
    • 4-[3-(4-amino-3-methyl-phenyl)cyclohexyl]-2-methyl-aniline
    • EINECS 275-714-0
    • DTXSID90992187
    • 71617-21-5
    • 1~3~,3~3~-Dimethyl-2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-hexahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~4~,3~4~-diamine
    • NS00061274
    • Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-
    • Inchi: InChI=1S/C20H26N2/c1-13-10-17(6-8-19(13)21)15-4-3-5-16(12-15)18-7-9-20(22)14(2)11-18/h6-11,15-16H,3-5,12,21-22H2,1-2H3
    • InChI Key: MPLRYIUJAPRXEC-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)C2CCCC(C2)C3=CC(=C(C=C3)N)C)N

Computed Properties

  • Exact Mass: 294.20978
  • Monoisotopic Mass: 294.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.082
  • Boiling Point: 488.6°C at 760 mmHg
  • Flash Point: 299.6°C
  • Refractive Index: 1.613
  • PSA: 52.04

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